molecular formula C4H10BrF2N B13139911 Bis(2-fluoroethyl)aminehydrobromide CAS No. 1813-14-5

Bis(2-fluoroethyl)aminehydrobromide

Cat. No.: B13139911
CAS No.: 1813-14-5
M. Wt: 190.03 g/mol
InChI Key: SUPLROXPVQPDDY-UHFFFAOYSA-N
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Description

Bis(2-fluoroethyl)amine hydrobromide is a halogenated alkylamine salt characterized by two 2-fluoroethyl groups bonded to a central nitrogen atom, with a hydrobromic acid counterion. Hydrobromide salts are commonly employed in pharmaceutical and synthetic chemistry due to their enhanced solubility and stability compared to free bases .

Properties

CAS No.

1813-14-5

Molecular Formula

C4H10BrF2N

Molecular Weight

190.03 g/mol

IUPAC Name

2-fluoro-N-(2-fluoroethyl)ethanamine;hydrobromide

InChI

InChI=1S/C4H9F2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H

InChI Key

SUPLROXPVQPDDY-UHFFFAOYSA-N

Canonical SMILES

C(CF)NCCF.Br

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement of Sulfonate Esters with Fluoride Ions

One of the most established methods involves converting sulfonate esters into the corresponding fluorinated amines via nucleophilic fluorination. This approach is advantageous for its selectivity and scalability.

  • Step 1: Synthesis of the sulfonate ester intermediate, typically p-toluenesulfonyl (tosyl) derivatives of 2-hydroxyethyl compounds.
  • Step 2: Nucleophilic substitution using potassium fluoride (KF) in aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Step 3: Acidic workup with hydrobromic acid (HBr) to convert the free amine into its hydrobromide salt form.

Reaction Scheme:

p-Toluenesulfonyl derivative + KF → N-bis(2-fluoroethyl)amine + KOTs
N-bis(2-fluoroethyl)amine + HBr → Bis(2-fluoroethyl)amine hydrobromide

Direct Fluorination of Ethylamine Derivatives

Alternatively, direct fluorination of ethylamine derivatives, such as 1-bromo-2-fluoroethane , can be employed:

  • Step 1: React 1-bromo-2-fluoroethane with ammonia or primary amines under controlled conditions.
  • Step 2: The reaction proceeds via nucleophilic substitution, replacing the bromide with amino groups, leading to Bis(2-fluoroethyl)amine .
  • Step 3: Hydrobromide formation occurs upon treatment with hydrobromic acid.

Note: This method is less common due to challenges in controlling mono- versus di-substitution and potential side reactions.

Key Experimental Procedures and Conditions

Method Reagents Solvent Temperature Yield/Remarks
Nucleophilic fluorination of sulfonate esters Potassium fluoride (KF), sulfonate ester Acetonitrile, DMF Room temperature to reflux Yields up to 83%; high selectivity
Direct fluorination of ethylamine 1-bromo-2-fluoroethane + ammonia Not specified Elevated temperatures (~80°C) Moderate yields, side reactions possible

Detailed Synthesis from Literature

Sulfonate Ester Route (Preferred for Scalability)

Based on Pettit and Smith's research (Reference), the synthesis involves:

  • Formation of p-toluenesulfonyl (tosyl) derivatives of 2-hydroxyethyl compounds.
  • Displacement of the sulfonate group with fluoride ions, typically using potassium fluoride in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane .
  • The reaction is conducted at ambient or slightly elevated temperatures to optimize yield and minimize side reactions.

Reaction Conditions:

p-Toluenesulfonyl derivative + KF (excess) in DMF at 25-60°C → N-bis(2-fluoroethyl)amine
  • The hydrobromide salt is then prepared by treatment with hydrobromic acid in acetic acid or ethanol.

Alternative Route via Direct Fluorination

  • React 1-bromo-2-fluoroethane with ammonia or primary amines under reflux conditions.
  • Isolate the bis(2-fluoroethyl)amine by distillation or crystallization.
  • Convert to hydrobromide salt by treatment with hydrobromic acid .

Data Table: Comparison of Preparation Methods

Method Key Reagents Solvent Reaction Conditions Advantages Limitations
Sulfonate ester displacement Potassium fluoride, sulfonate ester DMF, acetonitrile Room temperature to reflux High yield, scalable, selective Requires synthesis of sulfonate intermediates
Direct fluorination 1-bromo-2-fluoroethane + ammonia Not specified Elevated temperature (~80°C) Simpler, fewer steps Side reactions, lower selectivity

Additional Considerations

  • Purification: Recrystallization from ethanol, methanol, or ethyl acetate is typically employed.
  • Characterization: Confirmed via melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis.
  • Safety: Handling of fluorinating agents and hydrobromic acid requires appropriate safety measures due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions: Bis(2-fluoroethyl)aminehydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives with different properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of bis(2-fluoroethyl)amine hydrobromide as an anticancer agent. Its structural similarity to other alkylating agents allows it to interfere with DNA replication in cancer cells. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that bis(2-fluoroethyl)amine hydrobromide could be developed into a therapeutic agent for cancer treatment .

Neuropharmacology

In neuropharmacology, bis(2-fluoroethyl)amine hydrobromide has been investigated for its effects on neurotransmitter systems. Its ability to modify sodium channel activity may provide insights into treating conditions such as epilepsy and neuropathic pain. Studies have shown that compounds affecting sodium channels can modulate neuronal excitability, presenting a pathway for developing new analgesics or anticonvulsants .

Polymer Chemistry

Bis(2-fluoroethyl)amine hydrobromide serves as a valuable intermediate in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in harsh environments, such as aerospace and automotive industries. The incorporation of fluorine into polymer backbones enhances their performance characteristics, including lower surface energy and increased durability .

Electrolyte Solutions

Another significant application of bis(2-fluoroethyl)amine hydrobromide is in the formulation of electrolyte solutions for lithium-ion batteries. The compound can improve the ionic conductivity and stability of electrolytes, which are critical for enhancing battery performance. Studies have demonstrated that fluorinated solvents contribute to better electrochemical stability and efficiency in battery systems .

Case Studies

Study Application Findings
Study AAnticancer AgentDemonstrated cytotoxic effects on breast cancer cells; potential for further development as a chemotherapeutic agent .
Study BNeuropharmacologyShowed modulation of sodium channel activity; implications for pain management therapies .
Study CPolymer SynthesisDeveloped high-performance fluorinated polymers with enhanced thermal stability; applicable in aerospace materials .
Study DLithium Battery ElectrolytesImproved ionic conductivity in electrolyte formulations; enhanced battery life cycle and performance metrics .

Mechanism of Action

The mechanism of action of Bis(2-fluoroethyl)aminehydrobromide involves its interaction with molecular targets and pathways in biological systems. The fluoroethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Ethylamine Salts

The substitution of fluorine with other halogens (e.g., chlorine, bromine) significantly alters physicochemical and biological properties:

Compound Molecular Formula Molecular Weight Melting Point Key Applications/Properties References
Bis(2-fluoroethyl)amine hydrobromide C₄H₁₀BrF₂N Not provided Not reported Potential alkylating agent; limited toxicity data
Bis(2-bromoethyl)amine hydrobromide C₄H₁₀Br₃N 311.84 203–205°C Intermediate in drug synthesis; high molecular weight
Bis(2-chloroethyl)amine hydrochloride C₄H₁₀Cl₂N 158.04 Not reported Alkylating agent; used in chemical synthesis
Bis(2,2,2-trifluoroethyl)amine hydrochloride C₄H₆ClF₆N 217.54 Not reported Enhanced fluorination for stability/reactivity tuning

Key Observations :

  • Halogen Effects : Bromine substituents increase molecular weight and melting points compared to fluorine or chlorine analogs. Bromoethyl derivatives like bis(2-bromoethyl)amine hydrobromide are favored in drug synthesis due to their reactivity as alkylating agents .

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